An In-depth Technical Guide to (4-Chlorobutoxy)trimethylsilane: Synthesis and Characterization
An In-depth Technical Guide to (4-Chlorobutoxy)trimethylsilane: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Chlorobutoxy)trimethylsilane, a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. This document details a common synthetic route and outlines the key characterization parameters for this compound, presenting data in a clear and accessible format for researchers and professionals in drug development and related fields.
Introduction
(4-Chlorobutoxy)trimethylsilane is a linear organosilicon compound featuring a terminal chloroalkane and a trimethylsilyl ether group. This unique structure allows for orthogonal reactivity, making it a valuable building block in organic synthesis. The trimethylsilyl ether serves as a protecting group for the alcohol functionality, which can be easily removed under specific conditions. The terminal chlorine atom acts as a good leaving group, susceptible to nucleophilic substitution reactions. These properties make (4-Chlorobutoxy)trimethylsilane a useful reagent for introducing a four-carbon spacer with a reactive handle, particularly in the development of novel therapeutic agents and for surface modification applications.
Synthesis of (4-Chlorobutoxy)trimethylsilane
The most common and straightforward synthesis of (4-Chlorobutoxy)trimethylsilane involves the silylation of 4-chlorobutanol with a suitable trimethylsilylating agent. A widely used and efficient method employs chlorotrimethylsilane in the presence of a tertiary amine base, such as triethylamine or imidazole, to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
An alternative approach involves the ring-opening of tetrahydrofuran (THF) with a dichlorodiorganosilane in the presence of a catalyst like chloroplatinic acid, though this method is generally less common for the specific synthesis of (4-Chlorobutoxy)trimethylsilane.
Experimental Protocol: Silylation of 4-Chlorobutanol
This protocol describes a general procedure for the synthesis of (4-Chlorobutoxy)trimethylsilane from 4-chlorobutanol and chlorotrimethylsilane.
Materials:
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4-Chlorobutanol
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Chlorotrimethylsilane ((CH₃)₃SiCl)
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Triethylamine (Et₃N) or Imidazole
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Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O) as solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous sodium chloride solution)
Procedure:
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To a stirred solution of 4-chlorobutanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add chlorotrimethylsilane (1.1 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by fractional distillation under reduced pressure to obtain pure (4-Chlorobutoxy)trimethylsilane.
Characterization
The identity and purity of the synthesized (4-Chlorobutoxy)trimethylsilane can be confirmed through various spectroscopic and physical methods.
Physical Properties
A summary of the key physical properties of (4-Chlorobutoxy)trimethylsilane is presented in the table below.[1][2]
| Property | Value |
| Chemical Formula | C₇H₁₇ClOSi |
| Molecular Weight | 180.75 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 79-80 °C at 20 mmHg |
| Density | 0.935 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.432 |
| CAS Number | 13617-19-1 |
Spectroscopic Data
While specific, publicly available spectra for (4-Chlorobutoxy)trimethylsilane are limited, the expected characteristic signals based on its structure are outlined below. This data is crucial for confirming the successful synthesis and purity of the compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show the following signals:
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A sharp singlet around δ 0.1 ppm corresponding to the nine equivalent protons of the trimethylsilyl group ((CH₃)₃Si-).
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A triplet around δ 3.6 ppm for the two protons of the methylene group adjacent to the oxygen atom (-O-CH₂-).
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A triplet around δ 3.5 ppm for the two protons of the methylene group adjacent to the chlorine atom (-CH₂-Cl).
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Two multiplets (likely quintets or complex multiplets) between δ 1.6 and 1.9 ppm for the four protons of the two central methylene groups (-CH₂-CH₂-).
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¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum should display the following distinct peaks:
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A signal around δ -2 ppm for the three equivalent methyl carbons of the trimethylsilyl group ((CH₃)₃Si-).
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A peak around δ 62 ppm for the carbon of the methylene group attached to the oxygen atom (-O-CH₂-).
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A signal around δ 45 ppm for the carbon of the methylene group bonded to the chlorine atom (-CH₂-Cl).
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Two signals in the range of δ 28-32 ppm for the two central methylene carbons (-CH₂-CH₂-).
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3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of (4-Chlorobutoxy)trimethylsilane is expected to exhibit characteristic absorption bands:
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2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl and trimethylsilyl groups.
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1250 cm⁻¹ and 840 cm⁻¹: Characteristic Si-C stretching and rocking vibrations of the trimethylsilyl group.
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1100-1050 cm⁻¹: Strong C-O-Si stretching vibration.
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750-650 cm⁻¹: C-Cl stretching vibration.
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (4-Chlorobutoxy)trimethylsilane would likely show a molecular ion peak (M⁺) at m/z 180 and 182 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the cleavage of the Si-O bond, leading to characteristic silyl fragments.
Logical Workflow and Diagrams
Synthesis Workflow
The logical flow of the synthesis and purification process is depicted in the following diagram.
Caption: Synthesis workflow for (4-Chlorobutoxy)trimethylsilane.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of (4-Chlorobutoxy)trimethylsilane. The described synthetic protocol offers a reliable method for the preparation of this valuable bifunctional reagent. The outlined characterization data provides a basis for quality control and confirmation of the product's identity. The versatility of (4-Chlorobutoxy)trimethylsilane makes it a significant tool for researchers and professionals in organic synthesis, drug discovery, and materials science.
